![molecular formula C23H21N3O2S B7533355 4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)
4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide
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Overview
Description
4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzenesulfonamide group, which is often associated with enzyme inhibition properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the cyclization of anthranilic acid derivatives . The benzenesulfonamide moiety can be introduced through a sulfonation reaction, where a suitable sulfonating agent is used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibition properties, particularly against carbonic anhydrase.
Medicine: Potential anticancer and antimicrobial agent due to its ability to inhibit specific enzymes.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzenesulfonamide derivatives: Often used as enzyme inhibitors in medicinal chemistry.
Uniqueness
4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide is unique due to its combination of a quinoline moiety and a benzenesulfonamide group, which provides a dual mechanism of action.
Properties
IUPAC Name |
4-[2-[(4-phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c24-29(27,28)19-12-10-17(11-13-19)14-15-25-23-16-21(18-6-2-1-3-7-18)20-8-4-5-9-22(20)26-23/h1-13,16H,14-15H2,(H,25,26)(H2,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSZODYCVPHTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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